molecular formula C11H17ClN4O2S B13012141 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane

Cat. No.: B13012141
M. Wt: 304.80 g/mol
InChI Key: YSHHAEGGMIMTGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves multiple steps. One common synthetic route includes the reaction of 5-chloro-4-hydrazinylpyridine with a sulfonyl azepane derivative under controlled conditions . The reaction typically requires the use of a palladium catalyst and a Lewis acid additive, such as BF3·Et2O, in a solvent like dichloromethane (DCM) . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.

Chemical Reactions Analysis

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((5-Chloro-4-hydrazinylpyridin-3-yl)sulfonyl)azepane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C11H17ClN4O2S

Molecular Weight

304.80 g/mol

IUPAC Name

[3-(azepan-1-ylsulfonyl)-5-chloropyridin-4-yl]hydrazine

InChI

InChI=1S/C11H17ClN4O2S/c12-9-7-14-8-10(11(9)15-13)19(17,18)16-5-3-1-2-4-6-16/h7-8H,1-6,13H2,(H,14,15)

InChI Key

YSHHAEGGMIMTGA-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN=CC(=C2NN)Cl

Origin of Product

United States

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